N-(4-bromo-3-fluorophenyl)azetidine-3-carboxamide
Description
Properties
Molecular Formula |
C10H10BrFN2O |
|---|---|
Molecular Weight |
273.10 g/mol |
IUPAC Name |
N-(4-bromo-3-fluorophenyl)azetidine-3-carboxamide |
InChI |
InChI=1S/C10H10BrFN2O/c11-8-2-1-7(3-9(8)12)14-10(15)6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15) |
InChI Key |
BYYCJBYBWPDXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=O)NC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Triflation-Cyclization Methodology
The WO2004035538A1 patent details an optimized three-step synthesis (Table 1):
Step 1: Triflation of Diethylbis(hydroxymethyl)malonate
Reaction with triflic anhydride in acetonitrile at 0-5°C produces the bis-triflate derivative with >90% conversion. Polar aprotic solvents like DMF or NMP are critical for stabilizing the reactive intermediate.
Step 2: Azetidine Ring Formation
Treatment with aqueous ammonia at 60°C induces intramolecular cyclization. The reaction achieves 78% isolated yield after 12 hours, with chromatographic purification (silica gel, ethyl acetate/hexane) removing oligomeric byproducts.
Step 3: Decarboxylation and Hydrogenation
Heating the cyclized product with Pd/C under hydrogen atmosphere (3 bar) in ethanol completes the synthesis. This step simultaneously removes the ethyl ester groups and reduces residual double bonds, yielding azetidine-3-carboxylic acid in 85% purity.
Table 1: Key Parameters for Azetidine-3-Carboxylic Acid Synthesis
| Parameter | Value | Source |
|---|---|---|
| Cyclization Temperature | 60°C | |
| Reaction Time | 12 hours | |
| Final Yield | 68% (over three steps) | |
| Purity (HPLC) | 85% |
Preparation of 4-Bromo-3-Fluoroaniline
Palladium-Catalyzed Coupling Reactions
A demonstrated route starts with 4-bromo-3-fluorophenol, which undergoes amination via Buchwald-Hartwig coupling (Table 2). Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as catalyst and potassium carbonate as base in DMF at 100°C, the reaction achieves 43.5% yield after 4 hours. While suboptimal, this method avoids hazardous nitro group reductions typically required for aniline synthesis.
Table 2: Reaction Conditions for 4-Bromo-3-Fluoroaniline Synthesis
| Component | Quantity/Parameter | Role |
|---|---|---|
| 4-Bromo-3-fluorophenol | 52.36 mmol | Substrate |
| Pd(dppf)Cl₂ | 2.5 mol% | Catalyst |
| K₂CO₃ | 3 equiv | Base |
| DMF | 200 mL | Solvent |
| Temperature | 100°C | Reaction |
| Yield | 43.5% |
Amide Bond Formation Strategies
Direct Carboxylic Acid-Amine Coupling
The method described in Direct Formation of Amide/Peptide Bonds from Carboxylic Acids utilizes 2,2'-dipyridyldisulfide (DPDTC) as activating agent (Figure 2). Mixing azetidine-3-carboxylic acid (1 equiv) with DPDTC (1.1 equiv) in neat conditions at 60°C for 4.5 hours, followed by addition of 4-bromo-3-fluoroaniline (1.2 equiv) and NH₄OH, achieves 72% yield. This approach eliminates traditional coupling reagents like EDC/HOBt, reducing byproduct formation.
Critical Parameters:
-
Solvent System: Neat conditions or 20% DMSO improve reaction homogeneity
-
Temperature: 60°C optimal for balancing reaction rate and decomposition
-
Workup: Sequential NaOH washes remove 2-mercaptopyridine byproduct
Process Optimization and Scalability
Purification Techniques
Final product purity (>95%) is achieved through:
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-fluorophenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include N-oxides or amines.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
Antimicrobial Activity
Research indicates that azetidine derivatives exhibit notable antimicrobial properties. For instance, compounds synthesized from azetidine frameworks have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. A study demonstrated that N-(4-bromo-3-fluorophenyl)azetidine-3-carboxamide derivatives exhibited enhanced antibacterial activity compared to standard antibiotics like amoxicillin .
| Compound Name | Activity Type | Bacterial Strains Tested | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus, Pseudomonas aeruginosa | 10-20 |
Anti-inflammatory Properties
Azetidine derivatives have also been investigated for their anti-inflammatory effects. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine production, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
Cytotoxicity Studies
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In particular, it has shown promising results against breast cancer and leukemia cell lines, suggesting its potential as an anticancer agent.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| K562 (Leukemia) | 12 | Cell cycle arrest |
Case Studies
Several case studies have reported the synthesis of azetidine derivatives with modifications to enhance their anticancer activity. For example, a derivative of this compound was tested in vivo in mouse models, demonstrating significant tumor reduction compared to control groups .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various substitutions that can enhance its biological activity. Studies have shown that the bromine and fluorine substituents play crucial roles in modulating the compound's interaction with biological targets, including enzymes involved in inflammation and cancer progression .
Mechanism of Action
The mechanism of action of N-(4-bromo-3-fluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions . The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The azetidine ring in N-(4-bromo-3-fluorophenyl)azetidine-3-carboxamide distinguishes it from other carboxamide derivatives. Key comparisons include:
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide ()
- Core Structure: Thiazolidinone (5-membered ring containing sulfur and nitrogen) vs. azetidine.
- Substituents : A pyridine-3-carboxamide group and a 4-bromophenyl moiety (lacking the 3-fluoro substitution).
- The absence of a 3-fluoro substituent on the aryl ring reduces steric and electronic effects compared to the target compound.
5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide ()
- Core Structure : Furo[2,3-b]pyridine (fused bicyclic system) vs. azetidine.
- Substituents: A difluoropropylamino group and a tert-butylcarbamoylphenyl moiety.
- Fluorine atoms in the difluoropropyl group may enhance metabolic stability, a feature absent in the target compound .
Substituent Effects
Halogenation Patterns
- The 3-fluoro substituent in this compound introduces steric hindrance and electron-withdrawing effects, which could modulate binding to hydrophobic pockets or influence aromatic π-stacking interactions.
Azetidine vs. Larger Rings
- However, this may also limit adaptability to diverse binding sites.
Physicochemical Properties (Inferred)
Biological Activity
N-(4-bromo-3-fluorophenyl)azetidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.
The molecular formula of this compound is . The presence of the azetidine ring and the halogenated phenyl group contributes to its unique reactivity and biological profile.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Properties : Potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Investigated for efficacy against bacterial strains, including MRSA.
- Neuropharmacological Effects : Potential applications in treating central nervous system disorders.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The azetidine structure may facilitate binding to these targets, enhancing its biological activity.
Anticancer Activity
A study evaluating the antiproliferative effects of azetidine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM. These compounds were shown to inhibit tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics critical for cell division .
Antimicrobial Efficacy
Research into azetidine derivatives has indicated promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism may involve inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .
Data Table: Summary of Biological Activities
| Activity Type | Target | IC50/Effect | References |
|---|---|---|---|
| Anticancer | MCF-7 Breast Cancer Cells | 10–33 nM | |
| Antimicrobial | MRSA | Significant inhibition | |
| Neuropharmacological | CNS Disorders | Potential therapeutic applications |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the azetidine core and the phenyl substituents significantly impact biological activity. For instance, the presence of bromine and fluorine atoms on the phenyl ring enhances binding affinity to target proteins involved in cancer progression and bacterial resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-bromo-3-fluorophenyl)azetidine-3-carboxamide, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves a multi-step process:
Azetidine ring formation : Cyclization of precursor amines or ketones under basic conditions.
Carboxamide coupling : Reacting azetidine-3-carboxylic acid derivatives with 4-bromo-3-fluoroaniline using coupling agents like EDCl/HOBt or DCC/DMAP in anhydrous solvents (e.g., DMF or THF) .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent ratios, catalyst loading) and analyze outcomes via HPLC or LC-MS .
Q. How can researchers confirm the structural integrity of this compound?
- Characterization techniques :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine and bromine coupling patterns). 2D NMR (COSY, HSQC) resolves azetidine ring conformation .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic patterns (bromine signature).
- Elemental analysis : Validate C, H, N, Br, F percentages against theoretical values .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Assay design :
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with ADP-Glo™).
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) or anti-inflammatory activity in LPS-stimulated macrophages (IL-6/IL-1β ELISA) .
- Dose-response : Use 10–100 µM concentration ranges and triplicate replicates for statistical validity .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound for target binding?
- Approach :
- Molecular docking : Simulate interactions with target proteins (e.g., kinase domains) using AutoDock Vina or Schrödinger Suite. Focus on halogen-bonding (Br/F) and azetidine ring flexibility .
- QSAR modeling : Train models on analogs with substituent variations (e.g., bromine vs. chlorine) to predict activity trends .
- MD simulations : Analyze binding stability over 100 ns trajectories (GROMACS/AMBER) to identify critical residue interactions .
Q. What strategies resolve contradictions in pharmacological data (e.g., high in vitro potency vs. low in vivo efficacy)?
- Troubleshooting :
- ADME profiling : Assess metabolic stability (microsomal assays), solubility (shake-flask method), and permeability (Caco-2/PAMPA). Poor bioavailability may explain in vivo discrepancies .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in plasma or liver microsomes .
- Formulation optimization : Explore co-solvents (e.g., PEG 400) or nanoparticle encapsulation to enhance bioavailability .
Q. How can reaction conditions be tailored to scale up synthesis while maintaining enantiomeric purity?
- Process chemistry :
- Catalyst selection : Use chiral catalysts (e.g., BINAP-metal complexes) for asymmetric azetidine ring formation.
- Flow chemistry : Implement continuous-flow reactors for precise temperature/residence time control, reducing side reactions .
- In-line monitoring : FTIR or PAT (Process Analytical Technology) for real-time tracking of intermediate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
